Ceftobiprole - 209467-52-7

Ceftobiprole

Catalog Number: EVT-263491
CAS Number: 209467-52-7
Molecular Formula: C20H22N8O6S2
Molecular Weight: 534.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftobiprole is a novel, broad-spectrum, parenteral cephalosporin antibiotic with a unique structure and mechanism of action. [] It is classified as a fifth-generation cephalosporin, exhibiting enhanced activity against a wide range of clinically relevant bacterial pathogens, particularly those resistant to other antibiotics. [] In scientific research, ceftobiprole serves as a valuable tool for:

Molecular Structure Analysis

Ceftobiprole features a distinctive pyrrolidinone-3-ylidenemethyl cephem structure. [] This structure contributes to its unique PBP binding profile and its enhanced activity against resistant bacteria. Specific structural features of ceftobiprole that warrant further analysis include:

Chemical Reactions Analysis

Ceftobiprole, like other β-lactam antibiotics, can undergo hydrolysis, particularly in the presence of β-lactamases. [] While it is relatively stable against hydrolysis by most class A non-extended-spectrum β-lactamases and inducible class C β-lactamases, [] its susceptibility to hydrolysis by certain extended-spectrum β-lactamases (ESBLs) contributes to its reduced activity against ESBL-producing Enterobacteriaceae. [, ] Further analysis of ceftobiprole's chemical reactions should focus on:

Mechanism of Action

Ceftobiprole acts by inhibiting the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP2a and PBP2x, which are key enzymes involved in peptidoglycan synthesis. [] Ceftobiprole's high affinity for PBP2a, the enzyme responsible for methicillin resistance in staphylococci, makes it effective against methicillin-resistant Staphylococcus aureus (MRSA). [, ] Additionally, ceftobiprole exhibits strong binding to PBP2 and PBP3 in gram-negative bacteria, contributing to its potent activity against many Enterobacteriaceae and Pseudomonas aeruginosa. [, ]

Physical and Chemical Properties Analysis

Ceftobiprole, the active component of the prodrug ceftobiprole medocaril, is a zwitterionic compound with a molecular weight of 556.6 g/mol. [] It is highly soluble in water and exhibits minimal plasma protein binding (16%). [] Ceftobiprole is primarily excreted unchanged by the kidneys and exhibits linear pharmacokinetics. [] Its half-life is approximately 3-4 hours. []

Applications

In Vitro Studies:

  • Susceptibility testing: Ceftobiprole has been extensively evaluated in vitro against a wide range of bacterial pathogens, including MRSA, vancomycin-resistant S. aureus (VRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), Enterococcus faecalis, Enterobacteriaceae, and Pseudomonas aeruginosa. [, , , , , , , , , , , , , , , , , , , , , , , , , ] These studies have demonstrated its broad spectrum of activity and its potential for use as monotherapy for certain infections.
  • Synergy testing: Studies have investigated the synergistic activity of ceftobiprole in combination with other antibiotics, including vancomycin, daptomycin, aminoglycosides, and trimethoprim-sulfamethoxazole, against MRSA, VRSA, PRSP, and vancomycin-resistant Enterococcus (VRE). [, , , , , ] These studies have shown promising results, suggesting that ceftobiprole-based combinations could provide new treatment options for challenging infections.

In Vivo Studies:

  • Animal infection models: Ceftobiprole has been evaluated in various animal models of infection, including murine thigh and lung infection models, [] a rat tissue cage model of chronic MRSA foreign-body infection, [] and a rabbit model of MRSA tibial osteomyelitis. [, ] These studies have demonstrated its efficacy in treating various infections, including those caused by MRSA, PRSP, and Pseudomonas aeruginosa.
  • Pharmacokinetic and pharmacodynamic studies: Animal models have been utilized to characterize the pharmacokinetic and pharmacodynamic properties of ceftobiprole. [, , ] These studies have provided insights into the relationship between ceftobiprole exposure and efficacy, contributing to the optimization of dosing regimens for clinical use.

Ceftobiprole Medocaril

Compound Description: Ceftobiprole medocaril is the water-soluble prodrug of Ceftobiprole. It is rapidly converted to Ceftobiprole in vivo. []

Relevance: Ceftobiprole medocaril is administered intravenously, and it is rapidly converted to the active compound, Ceftobiprole, in the body. This makes it a crucial component in the delivery and efficacy of Ceftobiprole. []

Ceftaroline

Compound Description: Ceftaroline is a β-lactam antibiotic that targets PBP2a, similar to Ceftobiprole. It is FDA-approved for clinical use. [, ]

Cefepime

Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic that is often used as a comparator to Ceftobiprole in studies. []

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic frequently used as a comparator to Ceftobiprole. [, ]

Relevance: Ceftazidime is structurally similar to Cefepime and Ceftobiprole. [] It is often compared to Ceftobiprole in terms of activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. While both demonstrate activity, Ceftobiprole is generally less active than Ceftazidime against P. aeruginosa. [, , ] Cross-resistance between Ceftazidime, Cefepime, and Ceftobiprole has also been observed. []

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic commonly used to treat MRSA infections. [, , ]

Relevance: Vancomycin serves as a crucial comparator to Ceftobiprole in clinical trials for complicated skin and skin structure infections (cSSSIs) and infective endocarditis. [, , ] While both demonstrate efficacy against MRSA, Ceftobiprole has shown superior activity in some cases, particularly against glycopeptide-intermediate S. aureus (GISA). [, ] Synergistic effects have been observed when Ceftobiprole is combined with Vancomycin. [, ]

Daptomycin

Compound Description: Daptomycin is a lipopeptide antibiotic used for treating Gram-positive infections, particularly those caused by MRSA. [, , ]

Relevance: Daptomycin is an essential comparator to Ceftobiprole in evaluating the treatment of severe Gram-positive infections, including those with reduced susceptibility to glycopeptides and lipopeptides. [] Synergistic effects have been observed when Ceftobiprole is combined with Daptomycin, making it a potential treatment option for infections resistant to Daptomycin or Vancomycin. [] Interestingly, Ceftobiprole enhances the binding of Daptomycin to S. aureus, potentially contributing to the observed synergistic effect. []

Trimethoprim/Sulfamethoxazole

Compound Description: Trimethoprim/Sulfamethoxazole (TMP-SMX) is a combination antibiotic commonly used to treat various bacterial infections. []

Relevance: TMP-SMX is explored in combination with both Ceftobiprole and Ceftaroline for potential synergistic effects against MRSA. While additive effects were observed, Ceftobiprole combined with TMP-SMX demonstrated greater potential as a treatment option for MRSA infections compared to Ceftaroline combined with TMP-SMX. []

Ampicillin

Compound Description: Ampicillin is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs), particularly PBPs 4 and 5 in E. faecalis. [, ]

Relevance: Ampicillin is an important comparator to Ceftobiprole in the context of Enterococcus faecalis infections. While both demonstrate activity against this pathogen, Ceftobiprole has shown superior in vivo activity against beta-lactamase-producing E. faecalis strains compared to Ampicillin. [] Similar to Ampicillin, Ceftobiprole exhibits synergistic activity against vancomycin-resistant Enterococcus (VRE) when combined with Daptomycin. []

Linezolid

Compound Description: Linezolid is an oxazolidinone antibiotic often used as a comparator to Ceftobiprole, particularly in the context of MRSA infections. [, ]

Relevance: Linezolid is consistently used as a comparator to Ceftobiprole in terms of in vitro activity against Gram-positive pathogens, including MRSA. Ceftobiprole demonstrates comparable activity to Linezolid against these pathogens. [, ]

Other β-lactams

Several other β-lactam antibiotics are mentioned in the provided texts in the context of synergistic activity with Ceftobiprole, primarily against MRSA. These include: * Cloxacillin: Shows potent synergy with Ceftobiprole against MRSA. [] * Dicloxacillin: Exhibits synergy with Ceftobiprole against MRSA. [] * Flucloxacillin: Shows potent synergy with Ceftobiprole against MRSA and has a low intrinsic MIC. [] * Oxacillin: Demonstrates synergy with Ceftobiprole against MRSA. [] * Nafcillin: Exhibits synergy with Ceftobiprole against MRSA. [] * Cefotaxime: Demonstrates synergy with Ceftobiprole against MRSA. [] * Imipenem: Shows synergy with Ceftobiprole. [] * Meropenem: Exhibits synergy with Ceftobiprole. [] * Piperacillin: Demonstrates synergy with Ceftobiprole. [] * Tazobactam: Shows synergy with Ceftobiprole. [] * Cefoxitin: Exhibits synergy with Ceftobiprole. []

Properties

CAS Number

209467-52-7

Product Name

Ceftobiprole

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H22N8O6S2

Molecular Weight

534.57

InChI

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1

InChI Key

VOAZJEPQLGBXGO-SDAWRPRTSA-N

SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

Ceftobiprole; BAL 9141; AC1OCFF8; Zeftera; UNII-5T97333YZK; BAL-9141; BAL9141.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.